Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5R)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride
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Overview
Description
Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5R)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry, including antimicrobial, anticancer, antianxiety, and anti-proliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidine derivatives may involve large-scale condensation reactions using automated reactors and optimized reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of the compound using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, aryl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with biological targets and potential therapeutic effects.
Industry: Utilized in the development of fluorescent probes and other optical materials.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrazolo[1,5-a]pyrimidine-3-carboxamide include:
Zaleplon: A sedative agent.
Indiplon: Another sedative agent.
Ocinaplon: An anxiolytic agent.
Uniqueness
Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C27H35ClN4O |
---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
(5R)-7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H34N4O.ClH/c1-6-27(7-2,21-15-13-19(3)14-16-21)30-25(32)22-18-28-31-24(22)29-23(17-26(31,4)5)20-11-9-8-10-12-20;/h8-16,18,23,29H,6-7,17H2,1-5H3,(H,30,32);1H/t23-;/m1./s1 |
InChI Key |
KHNKQCIZNKHPCV-GNAFDRTKSA-N |
Isomeric SMILES |
CCC(CC)(C1=CC=C(C=C1)C)NC(=O)C2=C3N[C@H](CC(N3N=C2)(C)C)C4=CC=CC=C4.Cl |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)C)NC(=O)C2=C3NC(CC(N3N=C2)(C)C)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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